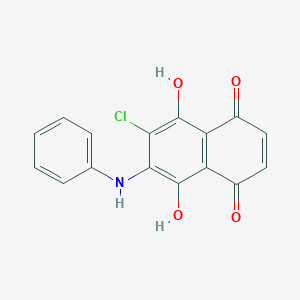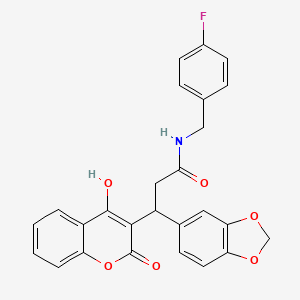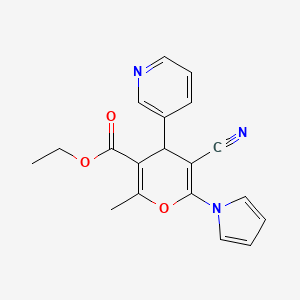
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione typically involves the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones. This reaction can be carried out using acetic anhydride and benzoyl chloride in pyridine, resulting in the formation of O-acyl derivatives at both hydroxy groups . The primary acylation products are 8-acyloxy-2-arylamino-3-chloro-5-hydroxy-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro and phenylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione involves its redox properties. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell apoptosis, particularly in cancer cells. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone (naphthazarin): Similar in structure but lacks the chloro and phenylamino groups.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Contains two chloro groups but lacks the phenylamino group.
2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone: A synthetic derivative with different substituents.
Uniqueness
2-Chloro-5,8-dihydroxy-3-(phenylamino)naphthalene-1,4-dione is unique due to the presence of both chloro and phenylamino groups, which enhance its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H10ClNO4 |
|---|---|
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
6-anilino-7-chloro-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10ClNO4/c17-13-14(18-8-4-2-1-3-5-8)16(22)12-10(20)7-6-9(19)11(12)15(13)21/h1-7,18,21-22H |
InChI-Schlüssel |
ZBQXLMLDBCIUDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(C(=O)C=CC3=O)C(=C2Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)

![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11051762.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)